molecular formula C13H15N3O B2421653 N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide CAS No. 1305846-24-5

N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide

Cat. No. B2421653
CAS RN: 1305846-24-5
M. Wt: 229.283
InChI Key: NYCQYJBUUKHLHJ-UHFFFAOYSA-N
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Description

“N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide” is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.283. It is also known as “N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide” with a CAS Number of 161035-21-8 . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O/c1-2-9(13)11-4-3-6-12-7-5-10-8-12/h2,5,7-8H,1,3-4,6H2,(H,11,13) . This indicates that the compound has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“this compound” is an oil . It has a molecular weight of 179.22 . The compound is stored at room temperature .

Mechanism of Action

Target of Action

The primary targets of SCHEMBL432106 are currently not well-defined. The compound’s interaction with specific proteins, receptors, or enzymes within the body is a critical aspect of its mechanism of action. Identifying these targets can provide insights into the therapeutic potential of the compound and its possible side effects .

Biochemical Pathways

SCHEMBL432106 may affect various biochemical pathways within the body. These pathways are complex networks of chemical reactions that occur within cells and are crucial for maintaining cellular function and homeostasis. The compound’s impact on these pathways can lead to downstream effects that contribute to its overall mechanism of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SCHEMBL432106 play a significant role in determining its bioavailability and therapeutic efficacy. These properties influence how the compound is absorbed into the body, distributed to various tissues, metabolized into different forms, and eventually excreted .

Result of Action

The molecular and cellular effects of SCHEMBL432106’s action are likely to be diverse, given the complexity of biological systems. These effects can include changes in gene expression, protein function, cellular signaling, and more . Understanding these effects can provide valuable insights into the compound’s therapeutic potential and possible side effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of SCHEMBL432106. These factors can include temperature, pH, presence of other molecules, and more . Understanding how these factors influence the compound’s action can help optimize its use and maximize its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound has been shown to have a higher potency than other microtubule-targeting agents, such as paclitaxel and vinblastine. This compound also has a higher selectivity for tubulin than other microtubule-targeting agents, leading to fewer off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo studies.

Future Directions

For N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide research include the optimization of its pharmacological properties and the evaluation of its efficacy in various disease models.

Synthesis Methods

N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide can be synthesized through a multistep process that involves the condensation of 2,3-diaminopropionic acid with 2-bromoacetophenone, followed by the reaction with 1,2-dibromoethane and sodium hydroxide. The resulting product is then reacted with propargyl bromide and triethylamine to produce this compound. The purity of the synthesized compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It achieves this by binding to and inhibiting the activity of the protein tubulin, which is essential for cell division. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurological disorders, this compound has been shown to improve cognitive function and memory by enhancing the activity of the neurotransmitter acetylcholine.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-13(17)14-8-5-9-16-10-15-11-6-3-4-7-12(11)16/h2-4,6-7,10H,1,5,8-9H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCQYJBUUKHLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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